
Desthiazolylmethyloxycarbonyl Ritonavir
Descripción general
Descripción
El Ritonavir es un inhibidor de la proteasa del VIH que se utiliza ampliamente en combinación con otros agentes antivirales para aumentar su eficacia. Los metabolitos del ritonavir se forman a través de su biotransformación en el cuerpo, principalmente involucrando el sistema enzimático del citocromo P450, particularmente CYP3A4 y en menor medida CYP2D6 . Estos metabolitos desempeñan un papel crucial en la farmacocinética y farmacodinámica del ritonavir.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de metabolitos de ritonavir implica las vías metabólicas en el hígado. El metabolito principal, el derivado de oxidación de isopropiltiazol, se forma a través de la oxidación de la porción de isopropiltiazol . Este proceso es facilitado por las enzimas del citocromo P450.
Métodos de producción industrial: La producción industrial de metabolitos de ritonavir no se realiza normalmente, ya que estos metabolitos se producen naturalmente en el cuerpo después de la administración de ritonavir. Los estudios in vitro y la síntesis de laboratorio pueden realizarse para estudiar estos metabolitos utilizando microsomas hepáticos y enzimas recombinantes .
Análisis De Reacciones Químicas
Tipos de reacciones: El ritonavir experimenta varios tipos de reacciones químicas, que incluyen:
N-desalquilación: Esta reacción conduce a la formación de un intermedio de isocianato reactivo.
Reactivos y condiciones comunes:
Oxidación: Catalizado por enzimas del citocromo P450, particularmente CYP3A4 y CYP2D6.
N-desalquilación: Implica la eliminación de un grupo alquilo, facilitado por las mismas enzimas.
Productos principales:
Derivado de oxidación de isopropiltiazol: El metabolito principal formado a través de la oxidación.
Intermedio de isocianato reactivo: Formado a través de N-desalquilación.
Aplicaciones Científicas De Investigación
Los metabolitos de ritonavir tienen aplicaciones significativas en la investigación científica:
Biología: Ayuda a comprender los efectos biológicos y la toxicidad del ritonavir y sus metabolitos.
Medicina: Desempeña un papel en la optimización de los perfiles farmacocinéticos de las terapias antivirales.
Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.
Mecanismo De Acción
Los metabolitos del ritonavir ejercen sus efectos principalmente a través de la inhibición de las enzimas del citocromo P450, particularmente CYP3A4 . Esta inhibición conduce a concentraciones plasmáticas aumentadas de fármacos coadministrados que se metabolizan por estas enzimas, aumentando así su eficacia. Los objetivos moleculares incluyen el grupo hemo de las enzimas del citocromo P450, donde los metabolitos forman un complejo metabólico intermedio .
Compuestos similares:
Cobicistat: Otro potenciador farmacocinético utilizado en combinación con fármacos antirretrovirales.
Lopinavir: Se utiliza a menudo en combinación con ritonavir para aumentar su eficacia.
Singularidad de los metabolitos de ritonavir: Los metabolitos de ritonavir son únicos debido a su potente inhibición de CYP3A4, que no es tan pronunciada en compuestos similares como el cobicistat . Esto hace que el ritonavir sea un potenciador más eficaz en las terapias combinadas para el VIH y otras infecciones virales .
Comparación Con Compuestos Similares
Cobicistat: Another pharmacokinetic enhancer used in combination with antiretroviral drugs.
Lopinavir: Often used in combination with ritonavir for its enhanced efficacy.
Uniqueness of Ritonavir Metabolites: Ritonavir metabolites are unique due to their potent inhibition of CYP3A4, which is not as pronounced in similar compounds like cobicistat . This makes ritonavir a more effective booster in combination therapies for HIV and other viral infections .
Actividad Biológica
Desthiazolylmethyloxycarbonyl Ritonavir (DTMCR) is a notable metabolite of Ritonavir, an HIV protease inhibitor. Understanding the biological activity of DTMCR is crucial as it offers insights into its pharmacological properties and potential therapeutic applications. This article provides a comprehensive overview of DTMCR's biological activity, including its interaction with cytochrome P450 enzymes, its efficacy in clinical settings, and relevant case studies.
Ritonavir primarily functions as a potent inhibitor of HIV-1 protease, but it also significantly interacts with cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. DTMCR, as a metabolite, exhibits distinct binding characteristics to CYP3A4 compared to Ritonavir.
- Binding Affinity : DTMCR binds to CYP3A4 reversibly and with approximately 70-fold weaker affinity than Ritonavir. The dissociation constant () for DTMCR is higher than that of Ritonavir, indicating that while it can still interact with the enzyme, it does so less effectively .
- Inhibition Mechanism : Research indicates that Ritonavir acts as a high-affinity type II ligand that irreversibly binds to CYP3A4, causing significant changes in the enzyme's redox properties. In contrast, DTMCR's binding is characterized by a biphasic reaction pattern across varying concentrations, suggesting a different kinetic profile .
Comparative Binding Data
The following table summarizes key binding characteristics of DTMCR and Ritonavir to CYP3A4:
Compound | Type of Binding | Binding Affinity () | Mechanism of Action |
---|---|---|---|
Ritonavir | Irreversible | 50 nM | Type II ligand; lowers heme redox potential |
DTMCR | Reversible | 0.43 μM | Weaker interaction; dissociates under dilution |
Clinical Efficacy and Case Studies
The clinical relevance of DTMCR has been explored in various studies, particularly regarding its effectiveness in treating conditions like COVID-19. However, evidence suggests limited efficacy.
- COVID-19 Treatment Trials : In the RECOVERY trial involving hospitalized patients with COVID-19, the combination therapy of lopinavir-ritonavir did not show significant clinical benefits compared to standard care. The primary outcome of 28-day mortality rates was similar between treatment groups, indicating that while Ritonavir has antiviral properties, its metabolite DTMCR may not enhance therapeutic outcomes in this context .
- Adverse Effects : Patients treated with lopinavir-ritonavir experienced gastrointestinal symptoms more frequently than those receiving standard care. This highlights the importance of monitoring adverse effects when considering therapies involving these compounds .
Research Findings
Recent studies have focused on elucidating the pharmacokinetics and dynamics of DTMCR:
- Spectroscopic Studies : Research utilizing spectroscopic techniques has shown that DTMCR does not significantly alter NADPH consumption by cytochrome P450 reductase but does affect electron flow within CYP3A4. This suggests that while DTMCR interacts with CYP3A4, it may not have the same profound inhibitory effects as Ritonavir .
- Metabolic Pathways : The metabolic pathway leading to the formation of DTMCR involves the removal of the thiazole moiety from Ritonavir, which alters its biological activity and interaction profile with CYP3A4 .
Propiedades
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWCORIMSRQGZ-AMEOFWRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466763 | |
Record name | UNII-34F916N28Z | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176655-55-3 | |
Record name | A-98498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-34F916N28Z | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-98498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34F916N28Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.